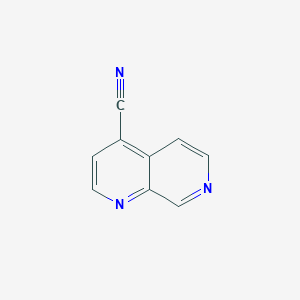

1,7-Naphthyridine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-naphthyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-7-1-4-12-9-6-11-3-2-8(7)9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGZZRWUXCMQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=NC=CC2=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,7 Naphthyridine 4 Carbonitrile and Its Structural Analogs

Core Naphthyridine Ring Formation Strategies

The fundamental challenge in synthesizing naphthyridine derivatives lies in the efficient construction of the fused bicyclic pyridine (B92270) ring system. Various approaches have been developed to address this, each offering distinct advantages in terms of substrate scope, efficiency, and substitution patterns.

The formation of the 1,7-naphthyridine (B1217170) core often relies on intramolecular or intermolecular cyclization reactions that form one of the two pyridine rings. There are six possible isomers of naphthyridine, which are also referred to as diazanaphthalenes or pyridopyridines. thieme-connect.de Classic methods like the Skraup synthesis, which typically involves reacting an aminopyridine with glycerol, have been adapted for naphthyridine synthesis. nih.gov Another prominent strategy is the Povarov-type [4+2]-cycloaddition reaction, which can be employed to construct fused naphthyridine systems. nih.gov

A patented method for synthesizing a 1,7-naphthyridine derivative involves a cyclization reaction between a formylated aminopyridine precursor and an acrylate compound under the influence of a Lewis acid. google.com This approach builds the second pyridine ring onto an existing pyridine starting material, highlighting a common and effective strategy for scaffold construction.

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry, allowing for the assembly of complex molecules from three or more starting materials in a single synthetic operation. acs.orgrsc.org These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. rsc.org

One such strategy involves a one-pot, three-component reaction between 2-chloroquinoline-4-amines, various substituted aromatic aldehydes, and malononitrile in ethanol. sci-hub.ru This method provides a convenient and environmentally friendly route to synthesize fused benzo[f] nih.govsci-hub.runaphthyridine-2-amino-3-carbonitrile derivatives in high yields. sci-hub.ru The reaction proceeds via a selective heterocyclization pathway, demonstrating the power of MCRs in constructing complex, functionalized naphthyridine skeletons. sci-hub.ru The use of malononitrile is key as it serves as the source for the carbonitrile group in the final product.

| Component A | Component B | Component C | Product Type | Reference |

| 2-Chloroquinoline-4-amines | Aromatic Aldehydes | Malononitrile | Fused Benzo[f] nih.govsci-hub.runaphthyridine Carbonitriles | sci-hub.ru |

| Benzaldehydes | Malononitrile | Phenol, Acetylenic Esters, Amine | 1,8-Naphthyridine (B1210474) Derivatives | rsc.org |

| Aromatic Amino Pyridine | α-Ketoaldehyde | α,β-Unsaturated Dimethyl Hydrazone | 1,5-Naphthyridine Derivatives | rsc.org |

This approach involves the synthesis of a carefully designed acyclic or partially cyclic precursor that already contains the necessary atoms and functional groups, which then undergoes a final ring-closing step to form the naphthyridine carbonitrile system. A notable strategy is the base-promoted intramolecular cyclization of heterocyclic substrates that contain both a conjugated alkyne and a pendant nitrile group. nih.gov

In this method, tautomerization of the alkyne to its isomeric allene at ambient temperature facilitates a tetradehydro-Diels–Alder reaction. nih.gov For instance, a 3-alkynylpyridine substrate bearing a tethered cyano group can cyclize to form naphthyridine regioisomers. nih.gov This strategy demonstrates how a precursor can be engineered to undergo efficient cyclization, directly incorporating the nitrile functionality into the newly formed fused pyridine ring. nih.gov

| Precursor Type | Reaction Condition | Product | Key Feature | Reference |

| 3-Alkynylpyridine with tethered nitrile | Base-promoted (TBD) | 1,6- and 1,8-Naphthyridines | Ambient temperature cyclization | nih.gov |

| 2-Alkynylpyrazine with tethered nitrile | Base-promoted (TBD) | Pyrido[2,3-b]pyrazine | Formation of fused pyridine ring | nih.gov |

Synthesis of Substituted Naphthyridine Carbonitrile Derivatives (e.g., 2,7-Naphthyridine-4-carbonitrile (B12837030) Derivatives)

Beyond the initial formation of the core structure, the synthesis of specifically substituted naphthyridine carbonitriles often involves building upon simpler, readily available heterocyclic starting materials or functionalizing a pre-existing naphthyridine ring.

Pyridine derivatives are common and versatile starting materials for constructing naphthyridine rings. The synthesis typically involves building the second pyridine ring onto the first.

One documented synthesis of a 1,7-naphthyridine derivative begins with 2-chloro-3-amino-pyridine. google.com The synthesis proceeds in three main steps:

Protection: The amino group of the starting material is protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. google.com

Formylation: The protected aminopyridine is reacted with a hydroformylation reagent under alkaline conditions to introduce an aldehyde group. google.com

Cyclization: The resulting aldehyde undergoes a cyclization reaction with an acrylate compound in the presence of a Lewis acid to form the second pyridine ring, yielding the 1,7-naphthyridine derivative. google.com

Another example starts with nicotinic acid chloride, which is first subjected to cyanation. nih.govacs.org The resulting precursor is then converted into a vinylpyridine intermediate. The final step is a one-pot hydroamination/cyclization reaction, where heating the vinylpyridine in an ammonia solution constructs the dihydronaphthyridine ring. nih.govacs.org

An alternative and powerful strategy involves the synthesis of a dihalo-naphthyridine, typically a dichloro-naphthyridine, which serves as a versatile intermediate. The halogen atoms act as leaving groups and can be sequentially or simultaneously replaced through various nucleophilic substitution and cross-coupling reactions to install desired functional groups, including the carbonitrile.

A general approach for synthesizing substituted 1,5-naphthyridines involves the chlorination of naphthyridinone precursors, followed by thermal condensation with amines. nih.gov This demonstrates the reactivity of chloro-substituted naphthyridines toward nucleophilic substitution.

More advanced methods have been developed for the synthesis of highly substituted 1,6-naphthyridines. This process begins with the creation of 1,6-naphthyridine-5,7-diones, which are then converted into highly reactive 1,6-naphthyridine-5,7-ditriflates. acs.org These ditriflates are bench-stable intermediates that can undergo one-pot difunctionalization. For example, a palladium-catalyzed cyanation reaction can be used to substitute a triflate group with a carbonitrile, providing direct access to the desired naphthyridine carbonitrile. acs.org This methodology allows for the rapid generation of diverse, drug-like products. acs.org

| Precursor | Reagent/Reaction | Product Feature | Reference |

| Dichloro-1,5-naphthyridine | Amines | Amino-substituted naphthyridine | nih.gov |

| 1,6-Naphthyridine-5,7-ditriflate | Amine (SNAr), then Pd-catalyzed cyanation | 5-Amino-7-cyano-1,6-naphthyridine | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | Amine (SNAr), then Suzuki coupling | 5-Amino-7-aryl-1,6-naphthyridine | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | Amine (SNAr), then Kumada coupling | 5-Amino-7-methyl-1,6-naphthyridine | acs.org |

Smiles Rearrangement as a Synthetic Pathway

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been effectively utilized in the synthesis of various heterocyclic systems, including naphthyridine derivatives. This rearrangement typically involves the migration of an aryl group from a heteroatom to a terminal nucleophile within the same molecule. While direct examples of the Smiles rearrangement leading to 1,7-naphthyridine-4-carbonitrile are not extensively documented, the application of this methodology to the closely related 2,7-naphthyridine (B1199556) scaffold provides valuable insights into its potential for accessing the 1,7-naphthyridine core.

A notable application of the Smiles rearrangement in a related system is the synthesis of 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles. nih.gov In this multi-step synthesis, a precursor molecule containing a thioether linkage is subjected to basic conditions, inducing an S to N Smiles rearrangement to form the substituted naphthyridine ring system. nih.gov

The general mechanism of this type of Smiles rearrangement involves the deprotonation of a nucleophilic group (e.g., an amine or hydroxyl group) which then attacks an electron-deficient aromatic ring, leading to the formation of a spirocyclic intermediate known as a Meisenheimer complex. Subsequent cleavage of the bond between the aromatic ring and the leaving group results in the rearranged product. The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the anionic intermediate.

In the context of synthesizing this compound analogs, a hypothetical Smiles rearrangement could be envisioned starting from a suitably substituted pyridine precursor. The key would be the strategic placement of a tethered nucleophile and a good leaving group on the pyridine ring to facilitate the intramolecular cyclization to form the second pyridine ring of the 1,7-naphthyridine system.

Table 1: Examples of Smiles Rearrangement in Naphthyridine Synthesis

| Starting Material | Rearrangement Type | Product | Reference |

| 1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | S to N | 1-Amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles | nih.gov |

Advanced Functional Group Interconversions in Naphthyridine Carbonitrile Synthesis

The synthesis of this compound often involves the introduction or modification of functional groups on a pre-existing naphthyridine core. Advanced functional group interconversions are crucial for achieving the desired substitution pattern with high selectivity and yield.

The cyano group can be introduced onto the naphthyridine ring system through various methods. One common approach is the palladium-catalyzed cyanation of a halide or triflate precursor. For instance, in the synthesis of substituted 1,6-naphthyridines, a C7-triflate has been successfully converted to the corresponding nitrile in excellent yield using a palladium catalyst. acs.org This method offers a reliable way to install the cyano group at a specific position on the naphthyridine scaffold.

Another strategy involves the cyclization of precursors that already contain a cyano or a cyano-precursor group. For example, the synthesis of 1,7-naphthyridines has been achieved through the cyclization of 2-cyano-3-pyridylacetonitrile. sphinxsai.com

The conversion of a carboxylic acid or a carbonyl group at the 4-position of the 1,7-naphthyridine ring into a carbonitrile is a key functional group transformation. A common laboratory method for this conversion is the dehydration of the corresponding primary amide, which can be prepared from the carboxylic acid. Dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are frequently employed for this purpose.

A more direct, one-pot conversion of a carboxylic acid to a nitrile has been demonstrated in enzymatic synthesis. For example, the enzyme ToyM catalyzes the transformation of a carboxylic acid to a nitrile via an amide intermediate, utilizing ATP as an energy source. nih.govnih.gov While this is a biological example, it highlights the chemical feasibility of this transformation.

The conversion of an aldehyde at the 4-position to a nitrile can be achieved through the formation of an aldoxime followed by dehydration. Various reagents can be used for the dehydration step, and the choice of solvent can significantly influence the reaction's efficiency. researchgate.net

Table 2: Functional Group Interconversions for Nitrile Synthesis

| Starting Functional Group | Reagents/Method | Product Functional Group | Reference |

| Carboxylic Acid | 1. Amidation, 2. Dehydration (e.g., POCl₃) | Nitrile | General Knowledge |

| Carboxylic Acid | Enzymatic (ToyM, ATP) | Nitrile | nih.govnih.gov |

| Aldehyde | 1. Hydroxylamine, 2. Dehydration | Nitrile | researchgate.net |

| Triflate | Pd-catalyzed cyanation | Nitrile | acs.org |

Sustainable and Efficient Synthetic Protocols

The development of sustainable and efficient synthetic methods is a primary goal in modern organic chemistry. For the synthesis of this compound and its analogs, several "green" chemistry approaches have been explored for the construction of the parent naphthyridine ring system.

One such approach is the use of microwave-assisted organic synthesis (MAOS). A microwave-promoted synthesis of 1,7-naphthyridines from 2-cyano-3-pyridylacetonitrile has been reported, offering a simple, mild, efficient, and environmentally friendly method with excellent yields and high purity. sphinxsai.com This method significantly reduces reaction times compared to conventional heating.

Multicomponent reactions (MCRs) are another cornerstone of green chemistry, as they allow for the construction of complex molecules in a single step from multiple starting materials, thereby reducing waste and improving atom economy. Catalyst-free, one-pot three-component domino reactions have been developed for the synthesis of functionalized sphinxsai.comnih.govnaphthyridine derivatives in environmentally friendly solvents like ethanol. rsc.org While this example is for a different isomer, the principles of MCRs can be applied to the design of sustainable routes to 1,7-naphthyridines.

The use of reusable catalysts, such as silica-supported magnetic nanoparticles, in aqueous media at room temperature represents another significant advancement in the green synthesis of naphthyridine derivatives. nih.govbohrium.com These methods offer advantages such as easy catalyst separation and recycling, mild reaction conditions, and the use of water as a benign solvent.

Table 3: Sustainable Synthetic Approaches for Naphthyridine Synthesis

| Method | Key Features | Naphthyridine Isomer | Reference |

| Microwave-assisted synthesis | Rapid, efficient, eco-friendly | 1,7-Naphthyridine | sphinxsai.com |

| Multicomponent domino reaction | Catalyst-free, one-pot, high yield | sphinxsai.comnih.govNaphthyridine | rsc.org |

| Reusable nanocatalyst in water | Aqueous medium, room temperature, catalyst recycling | 1,8-Naphthyridine | nih.govbohrium.com |

Reactivity and Mechanistic Investigations of 1,7 Naphthyridine 4 Carbonitrile and Its Derivatives

Nucleophilic and Electrophilic Reactivity Profiles

The 1,7-naphthyridine (B1217170) nucleus is characterized by the presence of two nitrogen atoms, which influences the electron distribution within the aromatic system, making it generally electron-deficient. This inherent electronic property, further amplified by the presence of a carbonitrile group, predisposes the ring to nucleophilic attack while making electrophilic substitution more challenging compared to benzene.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for functionalizing the 1,7-naphthyridine ring, especially when a good leaving group is present at an activated position. The nitrogen atoms in the ring act as electron sinks, stabilizing the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution. nih.gov

Research on related naphthyridine systems, such as 2,7-naphthyridines, provides valuable insights into the potential SNAr reactivity of 1,7-naphthyridine-4-carbonitrile derivatives. For instance, in the synthesis of 1-amino-3-oxo-2,7-naphthyridines, 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile serves as a key starting material. The chlorine atoms on the naphthyridine ring are susceptible to nucleophilic displacement. In a sequential reaction, one of the chloro groups is first displaced by a cyclic amine, such as pyrrolidine (B122466) or azepane. Subsequently, the second chloro group is substituted by a sulfur nucleophile, 2-mercaptoethanol (B42355), to yield 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. libretexts.org

A similar reactivity pattern can be anticipated for 4-halo-1,7-naphthyridine-4-carbonitriles, where the halogen atom at the 4-position would be activated for nucleophilic displacement by various nucleophiles, including amines, alkoxides, and thiolates. The presence of the carbonitrile group at the 4-position would further enhance the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack.

Table 1: Examples of Nucleophilic Aromatic Substitution on Naphthyridine Carbonitrile Derivatives

| Starting Material | Nucleophile | Product | Reference |

| 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Pyrrolidine | 1-(Pyrrolidin-1-yl)-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | libretexts.org |

| 1-(Pyrrolidin-1-yl)-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 2-Mercaptoethanol | 1-(Pyrrolidin-1-yl)-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | libretexts.org |

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a wide range of other functionalities. In the context of this compound, the reactivity of the nitrile group allows for further diversification of the molecular scaffold.

The carbonitrile group can participate in condensation reactions with suitable binucleophiles to form new heterocyclic rings. For instance, nitriles can react with hydrazides in a tandem reaction involving transamidation and nucleophilic addition to the nitrile, followed by condensation to yield 1,2,4-triazolo[1,5-a]pyridines. dntb.gov.ua A similar strategy could potentially be applied to this compound to construct novel fused heterocyclic systems.

Cycloaddition reactions involving the nitrile group are also a possibility. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. nih.gov While the carbon-nitrogen triple bond of a nitrile is generally a poor dienophile, its reactivity can be enhanced by the presence of electron-withdrawing groups or by using Lewis acid catalysis. wikipedia.org In the context of 1,7-naphthyridines, aza-Diels-Alder reactions have been employed for the synthesis of tetrahydro-1,5-naphthyridine derivatives. commonorganicchemistry.com Although direct participation of the carbonitrile group of this compound in a standard Diels-Alder reaction as a dienophile might be challenging, intramolecular cycloadditions or reactions with highly reactive dienes could be feasible.

The reduction of the carbonitrile group is a common and useful transformation that typically leads to the formation of a primary amine. This conversion can be achieved using various reducing agents. Catalytic hydrogenation over metals like Raney nickel, palladium, or platinum is an effective method. researchgate.net However, this can sometimes lead to the formation of secondary and tertiary amines as byproducts. organic-chemistry.org

Alternatively, stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for the clean reduction of nitriles to primary amines. dntb.gov.uamasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine.

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Comments | Reference |

| H₂/Raney Ni | High pressure and temperature | Can lead to secondary and tertiary amine byproducts. | researchgate.netorganic-chemistry.org |

| H₂/Pd/C | High pressure and temperature | Similar to Raney Ni, side products can form. | organic-chemistry.org |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Powerful reducing agent, gives clean conversion to the primary amine. | dntb.gov.uamasterorganicchemistry.com |

| NaBH₄/CoCl₂ | Alcoholic solvent | A milder alternative to LiAlH₄. | researchgate.net |

| BH₃·THF or BH₃·SMe₂ | THF, often with heating | Borane complexes are also effective reducing agents. | organic-chemistry.org |

A specific example of the reduction of a related naphthyridine derivative is the catalytic hydrogenation of 6-amino-8-bromo-1,7-naphthyridine to 6-amino-1,7-naphthyridine using 10% palladium on charcoal in the presence of alcoholic potassium hydroxide (B78521). nih.gov This demonstrates the feasibility of reducing substituents on the naphthyridine ring system under catalytic conditions.

Electrophilic aromatic substitution on the 1,7-naphthyridine ring is generally more difficult than on electron-rich aromatic systems due to the electron-deficient nature of the pyridine (B92270) rings. The nitrogen atoms deactivate the ring towards electrophilic attack. The presence of the electron-withdrawing carbonitrile group at the 4-position further deactivates the ring.

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto an aromatic ring. The standard conditions for nitration involve the use of a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org The regioselectivity of nitration is governed by the electronic properties of the substituents already present on the ring.

For the 1,7-naphthyridine ring system, electrophilic attack is expected to occur at positions that are least deactivated by the nitrogen atoms and any existing substituents. Computational studies on the nitration of other heterocyclic systems can provide insights into the likely sites of nitration on the 1,7-naphthyridine core. However, due to the strong deactivating effect of both the ring nitrogens and the carbonitrile group, harsh reaction conditions would likely be required to achieve nitration of this compound.

Reactivity of the Carbonitrile Group

Molecular Rearrangements in Naphthyridine Carbonitrile Chemistry

Molecular rearrangements are fascinating transformations that can lead to significant structural changes in a molecule, often providing access to complex scaffolds from simpler precursors. In the chemistry of naphthyridine carbonitriles, the Smiles rearrangement has been observed as a key transformation.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. A notable example is the rearrangement of 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. Under the influence of a base such as sodium hydroxide in ethanol, these compounds undergo a Smiles rearrangement to furnish 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles in high yields. libretexts.org In this process, the oxygen atom of the hydroxyethylthio group acts as the internal nucleophile, attacking the carbon atom bearing the amino group, which then displaces the sulfur atom.

Another study on the rearrangement of 1,3-diamino-2,7-naphthyridines revealed that the reaction is influenced by steric factors. The nature of the substituent at the 7-position of the 2,7-naphthyridine (B1199556) ring and the type of cyclic amine at the 1-position can affect the rate and outcome of the rearrangement. For instance, replacing a methyl group with a bulkier benzyl (B1604629) group at the 7-position was found to slow down the rearrangement, requiring higher temperatures. researchgate.net These findings highlight the intricate interplay of electronic and steric effects in governing the course of molecular rearrangements in this class of heterocyclic compounds.

Smiles Rearrangement Mechanisms

The Smiles rearrangement is a well-established intramolecular nucleophilic aromatic substitution (SNAr) reaction. chemistry-reaction.comresearchgate.net This rearrangement and its variants have been effectively utilized in the chemistry of naphthyridine derivatives to synthesize complex heterocyclic systems. nih.govmanchester.ac.uk The reaction generally involves the migration of an aryl group from a heteroatom to a nucleophilic center, proceeding through a spirocyclic intermediate, often referred to as a Meisenheimer complex. researchgate.netnih.gov Activation of the aromatic ring by electron-withdrawing groups, such as a nitro group or the nitrogen atoms within the naphthyridine core itself, is crucial for the reaction to proceed. chemistry-reaction.com

In the context of 2,7-naphthyridine derivatives, a notable application of the Smiles rearrangement is the synthesis of 1-amino-3-oxo-2,7-naphthyridines. nih.govdntb.gov.ua The process starts with 1-amino-3-chloro-2,7-naphthyridines, which react with 2-mercaptoethanol to form 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. nih.govnih.gov These intermediates then undergo a Smiles rearrangement to yield the target 1-amino-3-oxo-2,7-naphthyridines in high yields. nih.gov

Mechanistic studies have revealed that the reaction is significantly influenced by steric and electronic factors. nih.govnih.gov For instance, in the rearrangement of 1,3-diamino-2,7-naphthyridines, the nature of the substituent at the 7th position and the cyclic amine at the 1st position affects the reaction rate, with steric hindrance playing a key role. nih.gov Conversely, the rearrangement in the 1-amino-3-oxo-2,7-naphthyridine series is much faster and appears to be uninfluenced by the alkyl and cyclic amine groups present. nih.gov This increased reactivity is attributed to a significant positive charge on the cyano group, which facilitates the nucleophilic attack that initiates the rearrangement. nih.gov

The classical Smiles rearrangement proceeds under ionic conditions, but radical versions have also been developed. nih.gov A visible-light-mediated radical Smiles rearrangement has been used for the efficient introduction of difluoroethanol motifs into various aryl and heteroaryl systems. nih.gov This photochemical approach can be initiated with low catalyst loadings and proceeds under mild conditions. nih.govnih.gov

Table 1: Smiles Rearrangement of 7-Alkyl-1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles

| Entry | R (Alkyl Group) | Cyclic Amine at C1 | Product (1-amino-3-oxo derivative) | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Isopropyl | Pyrrolidinyl | 7-Isopropyl-1-(pyrrolidin-1-yl)-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile | High | nih.govnih.gov |

| 2 | Isopropyl | Azepanyl | 1-(Azepan-1-yl)-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile | High | nih.gov |

| 3 | Methyl | Pyrrolidinyl | 7-Methyl-1-(pyrrolidin-1-yl)-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile | High | nih.gov |

| 4 | Benzyl | Piperidinyl | 7-Benzyl-1-(piperidin-1-yl)-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile | High | nih.gov |

Dimroth Rearrangement and Isomerization Processes

The Dimroth rearrangement is another significant intramolecular reaction, primarily observed in heterocyclic systems like 1,2,3-triazoles, where it involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgrsc.org The reaction proceeds through a ring-opening mechanism to an intermediate, followed by rotation and ring-closure to form the rearranged product. wikipedia.org For example, 5-amino-1,2,3-triazoles can rearrange in boiling pyridine. wikipedia.org While extensively studied in triazoles and some pyrimidines, its specific application directly on the this compound core is less documented. wikipedia.orgrsc.org However, the principles of the Dimroth rearrangement are relevant to the broader field of heterocyclic transformations and offer potential pathways for synthesizing novel naphthyridine isomers.

Isomerization processes are also critical in modifying naphthyridine scaffolds. Photoinduced isomerization has been observed in vinyl-1,8-naphthyridine derivatives upon irradiation with UV light. nih.gov Furthermore, intramolecular 1,3-hydrogen transfers have been noted during the formation of certain complex 1,8-naphthyridine (B1210474) derivatives, leading to subsequent cyclization reactions. nih.gov These examples highlight the potential for isomerization to drive the formation of new, complex structures within the naphthyridine family.

Annulation and Fused Heterocycle Formation

The this compound core is an excellent substrate for annulation reactions, leading to the formation of various fused heterocyclic systems. These reactions significantly expand the structural diversity of naphthyridine-based compounds.

Pyrazolo-fused naphthyridines are an important class of compounds, and several synthetic routes have been developed for their construction. researchgate.netresearchgate.net A common strategy involves the cyclocondensation of an appropriately substituted naphthyridine or a precursor pyridine with a hydrazine (B178648) derivative. researchgate.net For instance, pyrazolo[3,4-c]-2,7-naphthyridine systems can be efficiently synthesized in two steps. The first step involves fusing a pyrazole (B372694) ring onto a 2-chloro-3-cyanopyridine (B134404) moiety by treatment with hydrazine. researchgate.net The resulting 3-aminopyrazole (B16455) can then undergo heterocyclization with reagents like acetylacetone (B45752) to form a fused pyrimidine (B1678525) ring, yielding tetracyclic pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines. researchgate.net

Another established method is the reaction of functionalized 2-chloronicotinic acid derivatives with substituted hydrazines. researchgate.net Similarly, the condensation of pyrazole-5-amine derivatives with activated carbonyl compounds in refluxing acetic acid provides an efficient route to novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. rsc.org These methods demonstrate the versatility of using pre-formed pyrazole rings or constructing them in situ to generate pyrazolo-fused naphthyridine structures.

Table 2: Selected Syntheses of Pyrazolo-Fused Naphthyridines

| Starting Material(s) | Reagents | Fused System | Reference |

|---|

The fusion of thiophene (B33073) or furan (B31954) rings to the naphthyridine core leads to another important class of polycyclic heterocycles. The construction of thieno[2,3-b] researchgate.netresearchgate.netnaphthyridines has been achieved starting from a 1,6-naphthyridine-2(1H)-thione derivative. capes.gov.braun.edu.eg This intermediate reacts with halo ketones or halo esters, followed by ring closure, to yield the desired thieno-fused systems. capes.gov.braun.edu.eg These thienonaphthyridines can then serve as building blocks for even more complex structures like pyrimidothienonaphthyridines. capes.gov.braun.edu.eg Improved syntheses have also been developed using palladium-catalyzed cross-coupling reactions. researchgate.net

Furo[2,3-c]-2,7-naphthyridine derivatives can be synthesized via a domino heterocyclization reaction. enamine.net This process involves the reaction of 2-amino-4-cyanomethyl-6-dialkylamino-3,5-pyridinedicarbonitriles with substituted oxiranes. enamine.net Mechanistically, the oxirane ring is opened selectively, followed by cyclization involving the 3-cyano group of the starting pyridine. enamine.net The resulting furo-fused naphthyridines can be further functionalized. enamine.net

Beyond pyrazole, thiophene, and furan rings, the 1,7-naphthyridine scaffold can be annulated to form a variety of other polycyclic systems. For example, starting from thieno[2,3-b] researchgate.netresearchgate.netnaphthyridine intermediates, subsequent reactions can lead to the formation of oxazinothienonaphthyridine and pyrimidothienonaphthyridine derivatives. capes.gov.braun.edu.eg

An asymmetric synthesis has been developed for a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, which features an unprecedented formation of a dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia. nih.gov Furthermore, chromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives have been synthesized through domino reactions, showcasing the breadth of accessible structures. nih.gov These examples underscore the capacity of the naphthyridine core to act as a foundation for constructing complex, multi-ring heterocyclic architectures.

Regioselectivity and Stereochemical Considerations in Reactions

The outcomes of reactions involving the this compound scaffold are often governed by principles of regioselectivity and stereochemistry. In the synthesis of furo[2,3-c]-2,7-naphthyridine derivatives from substituted pyridines and oxiranes, the cyclization occurs with high regioselectivity. The reaction proceeds through the participation of the cyano group at the 3-position, while the cyano group at the 5-position does not participate, and the oxirane ring opening is also selective. enamine.net The structure of the final products has been unambiguously confirmed by X-ray crystallography. enamine.net

Stereochemical control is also a critical aspect of naphthyridine chemistry. The enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound has been achieved, representing a significant advancement in controlling chirality in this class of molecules. nih.gov A key step in this synthesis is a ruthenium-catalyzed enantioselective transfer hydrogenation. nih.gov Additionally, the diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives has been reported, where the choice of reagents, such as the addition of water, can shift the diastereoselectivity of the reaction. ekb.eg These examples highlight the increasing sophistication in directing the spatial arrangement of atoms during the synthesis of complex naphthyridine derivatives.

Advanced Characterization Techniques for Naphthyridine Carbonitrile Compounds

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in the characterization of naphthyridine carbonitrile compounds, offering detailed insights into their atomic and molecular frameworks.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 1,7-naphthyridine-4-carbonitrile derivatives.

¹H NMR: The proton NMR spectrum of the parent 1,7-naphthyridine (B1217170) provides a foundational understanding of the chemical shifts. sphinxsai.com The protons on the naphthyridine core exhibit characteristic signals. For instance, in the ¹H NMR spectrum of 1,7-naphthyridine, the proton at position 8 (H-8) appears as a singlet at a downfield chemical shift of 9.66 ppm due to its proximity to the nitrogen atom. sphinxsai.com The spectrum also shows an AMX pattern for the protons H-4, H-3, and H-2, and an AX pattern for H-5 and H-6. sphinxsai.com For substituted 1,7-naphthyridine-4-carbonitriles, these chemical shifts will be altered by the electronic effects of the substituents.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of each unique carbon atom. oregonstate.edu Aromatic and nitrile carbons have distinct chemical shift ranges. Aromatic carbons typically resonate between 125 and 170 ppm, while nitrile carbons (C≡N) appear in the range of 110-120 ppm. oregonstate.edu For example, in a related biphenyl-4-carbonitrile, the nitrile carbon appears at 122.3 ppm. rsc.org The specific chemical shifts for this compound would provide a unique fingerprint for its carbon framework.

Below is an interactive data table summarizing typical NMR data for related naphthyridine and carbonitrile compounds.

| Compound/Fragment | Technique | Solvent | Chemical Shift (δ, ppm) | Reference |

| 1,7-Naphthyridine | ¹H NMR | Not Specified | H-8: 9.66 (s); H-2, H-3, H-4: AMX pattern; H-5, H-6: AX pattern | sphinxsai.com |

| Biphenyl-4-carbonitrile | ¹³C NMR | CDCl₃ | Nitrile (C≡N): 122.3 | rsc.org |

| 4'-methyl-biphenyl-4-carbonitrile | ¹³C NMR | Not Specified | 149.8, 140.8, 138.2, 137.9, 128.3, 127.6, 126.5, 125.3, 123.9, 21.3 | rsc.org |

| Substituted 1,6-naphthyridine (B1220473) | ¹H NMR | DMSO-d₆ | Aromatic protons and other signals observed. | rsc.org |

| Substituted 1,6-naphthyridine | ¹³C NMR | DMSO-d₆ | Signals corresponding to aromatic, nitrile, and other carbons observed. | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, the most characteristic absorption is that of the nitrile (C≡N) group.

The C≡N stretching vibration gives rise to a sharp and intense absorption band in the region of 2260-2220 cm⁻¹. spectroscopyonline.com For aromatic nitriles, this peak generally appears between 2240 and 2220 cm⁻¹ due to conjugation. spectroscopyonline.com The C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region. sphinxsai.com Additionally, the skeletal vibrations of the 1,7-naphthyridine ring system produce a series of five bands in the 1600-1350 cm⁻¹ region. sphinxsai.com

The table below presents characteristic IR absorption frequencies for functional groups relevant to this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity | Reference |

| Nitrile (C≡N) | Stretch | 2240 - 2220 (Aromatic) | Sharp, Intense | spectroscopyonline.com |

| Aromatic C-H | Stretch | 3100 - 3000 | Multiple absorptions | sphinxsai.com |

| Naphthyridine Ring | Skeletal Vibrations | 1600±10, 1585±5, 1470±10, 1430±10, 1372±8 | Variable | sphinxsai.com |

| C-H out-of-plane | Bending | 900 - 700 | Strong | sphinxsai.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule.

In MS, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₉H₅N₃), the expected monoisotopic mass is approximately 155.048 g/mol . HRMS can confirm this with high precision, often to within a few parts per million, which helps to distinguish it from other compounds with the same nominal mass. For example, HRMS data for a related substituted 1,6-naphthyridine derivative showed the [M+Na]⁺ ion, confirming its molecular formula. rsc.org

Chromatographic and Purification Methodologies

Chromatographic techniques are essential for the purification and isolation of this compound from reaction mixtures and for assessing its purity.

Commonly used methods include column chromatography and thin-layer chromatography (TLC). nih.gov For column chromatography, silica (B1680970) gel is a frequently used stationary phase, with a gradient elution system of solvents like ethyl acetate (B1210297) in hexane (B92381) to separate the desired product from impurities. nih.gov TLC is utilized to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. nih.gov Recrystallization from a suitable solvent system, such as methylene (B1212753) chloride-benzene, can also be employed to obtain highly pure crystalline material. sphinxsai.com

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. This data is used to confirm the empirical and molecular formula of this compound.

The theoretical elemental composition of this compound (C₉H₅N₃) is approximately:

Carbon (C): 69.67%

Hydrogen (H): 3.25%

Nitrogen (N): 27.08%

Experimental values obtained from elemental analysis should be in close agreement with these calculated values, typically within ±0.4%, to validate the purity and identity of the synthesized compound. For instance, elemental analysis of a related compound, 6-amino-1,7-naphthyridine, showed experimental values that were very close to the calculated percentages. sphinxsai.com

Morphological and Surface Analytical Techniques in Materials Science Applications

In the context of materials science, where naphthyridine derivatives may be utilized for their electronic or optical properties, morphological and surface analysis techniques become important.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This technique maps properties like d_norm (a normalized contact distance) onto the molecular surface, highlighting regions of close contact between molecules, such as hydrogen bonds and π-π stacking interactions. researchgate.net These interactions play a crucial role in determining the packing of molecules in the solid state, which in turn influences the material's bulk properties. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. researchgate.net While specific data for this compound is not available, studies on related naphthyridine co-crystals demonstrate the utility of this technique in understanding their supramolecular assembly. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample, generating detailed images of its morphology and composition. In the analysis of a crystalline organic compound like this compound, SEM would provide critical information about its crystal habit, particle size distribution, and surface texture.

Detailed Research Findings:

Currently, there are no specific SEM studies published for this compound. A hypothetical study would involve the following:

Sample Preparation: A fine powder of the compound would be mounted on an SEM stub using conductive adhesive tape. To prevent charging effects from the electron beam, the sample would be sputter-coated with a thin layer of a conductive material, such as gold or palladium.

Imaging: The sample would be introduced into the high-vacuum chamber of the SEM. The electron beam would be scanned across the sample, and secondary electrons emitted from the surface would be collected by a detector to form an image.

Data Analysis: The resulting micrographs would reveal the three-dimensional appearance of the crystals. Analysis would focus on describing the crystal shapes (e.g., needles, plates, prisms), assessing the degree of crystal aggregation, and measuring the range of particle sizes.

A representative data table from such a hypothetical analysis is presented below.

Table 1: Hypothetical SEM Morphological Analysis of this compound

| Parameter | Description |

| Crystal Habit | Prismatic, needle-like crystals |

| Average Particle Size | 5-15 µm |

| Surface Texture | Smooth facets with some visible step-growth features |

| Aggregation | Moderate, forming small clusters |

This type of data is fundamental in pharmaceutical development and materials science for controlling crystallization processes and ensuring batch-to-batch consistency.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional surface topography. An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. By monitoring the deflection of the cantilever, a detailed topographical map can be generated.

For this compound, AFM could be used to characterize the surface of a single crystal or a thin film of the material, revealing nanoscale features that are beyond the resolution of SEM.

Detailed Research Findings:

As with SEM, specific AFM studies on this compound are not found in the current scientific literature. A potential AFM analysis would proceed as follows:

Sample Preparation: For thin-film analysis, the compound would be dissolved in a suitable solvent and deposited onto an atomically flat substrate, such as mica or silicon, via techniques like spin-coating or drop-casting. For single-crystal analysis, a suitable crystal would be mounted directly onto the AFM sample stage.

Imaging Mode: Tapping mode AFM is typically used for delicate organic samples to minimize surface damage. In this mode, the cantilever oscillates near its resonance frequency, and the tip intermittently "taps" the surface.

Data Analysis: The AFM software would generate 2D and 3D images of the surface topography. From these images, quantitative data on surface roughness parameters, such as the root mean square (RMS) roughness, and the height and width of any surface features (e.g., crystal steps, defects) can be extracted.

A hypothetical data table summarizing such findings is provided below.

Table 2: Hypothetical AFM Topographical Data for a this compound Thin Film

| Parameter | Value | Unit |

| Scan Area | 1 x 1 | µm² |

| RMS Roughness (Rq) | 0.85 | nm |

| Average Roughness (Ra) | 0.67 | nm |

| Maximum Peak Height (Rp) | 4.2 | nm |

AFM provides invaluable insight into the nanoscale surface properties, which can influence processes like crystal growth, dissolution, and interactions with other materials.

Computational and Theoretical Chemistry Studies of 1,7 Naphthyridine 4 Carbonitrile Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine a molecule's electronic distribution and energy levels, which are key to understanding its chemical properties.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aimspress.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. aimspress.comnih.gov A smaller gap suggests higher reactivity and lower stability. aimspress.comnih.gov

For instance, in related heterocyclic systems, the addition of substituents can perturb the molecular geometry, leading to distinct shapes and energies of the molecular orbitals compared to the parent molecule. researchgate.net This directly influences the vertical molecular excited states. researchgate.net The HOMO and LUMO energy levels and their gap can be calculated using methods like Density Functional Theory (DFT). aimspress.com The distribution of these orbitals reveals the regions of the molecule most likely to participate in electron donation and acceptance.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. aimspress.comnih.gov |

Electrostatic Potential (ESP) Charges for Nucleophilic/Electrophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. aimspress.com The MEP surface displays regions of varying electrostatic potential, with negative potential (typically colored red) indicating electron-rich areas prone to electrophilic attack, and positive potential (blue) signifying electron-deficient regions susceptible to nucleophilic attack. aimspress.com

By analyzing the MEP map of 1,7-Naphthyridine-4-carbonitrile, one can identify the likely sites for chemical reactions. The nitrogen atoms of the naphthyridine ring and the nitrile group are expected to be regions of negative potential, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms attached to the carbon framework would exhibit positive potential. These predictions are crucial for understanding intermolecular interactions and designing new synthetic pathways.

Semi-Empirical and DFT Approaches

Both semi-empirical and Density Functional Theory (DFT) methods are employed to study molecular systems. Semi-empirical methods are computationally less demanding and are suitable for large molecules, while DFT methods offer a higher level of accuracy by incorporating electron correlation effects. nih.govsapub.org The choice of method often depends on the desired balance between computational cost and accuracy.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid DFT method that has been widely used to calculate the optimized geometry, vibrational frequencies, and electronic properties of various molecules. nih.gov The selection of an appropriate basis set, such as 6-311G(d,p), is also crucial for obtaining reliable results. sapub.org These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. sapub.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and identify the most favorable pathway. nih.gov

For reactions involving this compound, computational methods can be used to:

Identify Intermediates and Transition States: By locating the stationary points on the potential energy surface, it is possible to characterize the transient species that are formed during a reaction.

Calculate Activation Energies: The energy barrier for a reaction, or activation energy, determines the reaction rate. nih.gov Computational methods can provide estimates of these barriers, allowing for the comparison of different possible mechanisms. nih.gov

Evaluate the Effects of Catalysts and Solvents: The influence of a catalyst or a solvent on the reaction pathway can be modeled by including these species in the calculations. This can help in optimizing reaction conditions.

For example, in copper-catalyzed cross-coupling reactions, DFT calculations have been used to understand the stability and reactivity of copper complexes, guiding the design of more efficient catalysts. nih.gov

Molecular Simulations for Intermolecular Interactions

Molecular simulations, such as Monte Carlo and molecular dynamics, are used to study the behavior of a large number of molecules and their interactions over time. These methods are particularly useful for investigating phenomena like adsorption and solvation.

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. ntu.edu.tw In the context of adsorption, MC simulations can be used to predict how molecules like this compound will interact with a surface or a porous material. ntu.edu.twacs.org

These simulations typically involve:

Defining a Simulation Box: A simulation box containing the adsorbent material and the adsorbate molecules is set up.

Randomly Moving Molecules: The positions and orientations of the adsorbate molecules are randomly changed.

Calculating Interaction Energies: The energy of the system is calculated after each move using a force field that describes the interactions between the atoms.

Accepting or Rejecting Moves: The move is accepted or rejected based on a set of criteria that ensures the system evolves towards thermal equilibrium.

By running the simulation for a large number of steps, it is possible to obtain statistical averages of various properties, such as the amount of substance adsorbed at a given temperature and pressure. nih.gov This information is crucial for applications such as separation and purification processes.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Copper |

| 4-bromoanisole |

| morpholine |

| N1,N2-diarylbenzene-1,2-diamine |

Applications of Naphthyridine Carbonitrile Scaffolds in Organic Synthesis and Materials Science

Strategic Building Blocks in Complex Molecule Synthesis

The 1,7-naphthyridine-4-carbonitrile core is a valuable starting point for constructing more complex, biologically active molecules. Its structure allows for targeted modifications at various positions, enabling the systematic development of structure-activity relationships (SAR).

Researchers have successfully utilized this scaffold to develop potent and selective kinase inhibitors. For instance, a class of 4-alkylamino- researchgate.netorganic-chemistry.orgnaphthyridine-3-carbonitriles has been identified as effective inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a key protein in inflammatory pathways. nih.gov The synthesis involves modifying the core structure to explore how different substituents impact inhibitory activity and pharmacokinetic properties. nih.gov This work led to the identification of a lead compound, 4-cycloheptylamino-6-[(pyridin-3-ylmethyl)-amino]- researchgate.netorganic-chemistry.orgnaphthyridine-3-carbonitrile, which demonstrated efficacy in a rat model of LPS-induced TNF-alpha production. nih.gov

The reactivity of the naphthyridine system also allows for the introduction of various functional groups. For example, studies on the related benzo[c] researchgate.netorganic-chemistry.orgnaphthyridine system have shown that a methyl group can be oxidized and that the core can react with reagents like phosphorus oxychloride (POCl₃) to produce chloro derivatives. nsc.ru These halogenated intermediates are crucial as they can be readily substituted with nitrogen and sulfur nucleophiles, opening pathways to a diverse array of new compounds. nsc.ru

The synthesis of various naphthyridine isomers often involves multi-component reactions, highlighting the utility of simpler building blocks in creating the core structure itself. One-pot condensation reactions are commonly employed to produce 1,4-dihydro-1,8-naphthyridine-3-carbonitrile derivatives. oaji.net Similarly, the Friedländer reaction is a classic method revisited for the gram-scale synthesis of 1,8-naphthyridines in water, demonstrating a move towards more environmentally friendly synthetic protocols. organic-chemistry.orgacs.org

Table 1: Examples of Complex Molecules Derived from Naphthyridine Carbonitrile Scaffolds

| Starting Scaffold | Derivative | Application |

| researchgate.netorganic-chemistry.orgNaphthyridine-3-carbonitrile | 4-Alkylamino- researchgate.netorganic-chemistry.orgnaphthyridine-3-carbonitriles | Selective Tpl2 Kinase Inhibitors |

| researchgate.netorganic-chemistry.orgNaphthyridine-3-carbonitrile | 4-Cycloheptylamino-6-[(pyridin-3-ylmethyl)-amino]- researchgate.netorganic-chemistry.orgnaphthyridine-3-carbonitrile | Anti-inflammatory Agent (TNF-alpha reduction) |

| 2-Methyl-6-phenylbenzo[c] researchgate.netorganic-chemistry.orgnaphthyridine | 4-Chloro-2-methyl-6-phenylbenzo[c] researchgate.netorganic-chemistry.orgnaphthyridine | Synthetic Intermediate |

**6.2. Applications in Functional Materials Development

Naphthyridine carbonitrile derivatives have emerged as effective corrosion inhibitors, particularly for protecting metals like steel in harsh acidic environments. researchgate.netnih.gov Their efficacy stems from the presence of multiple heteroatoms (nitrogen) and π-electrons in the fused ring system, as well as the polar nitrile group. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosive process. nih.gov

Studies have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, though often with a predominant effect on the cathodic reaction. researchgate.net The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. researchgate.netnih.gov

The inhibition efficiency can be tuned by altering the substituents on the naphthyridine core. The introduction of electron-donating groups, such as a methoxy (B1213986) group (-OCH₃), has been shown to enhance the inhibition performance compared to electron-withdrawing groups like a nitro group (-NO₂). researchgate.net This is because electron-donating groups increase the electron density on the molecule, strengthening its adsorption onto the positively charged metal surface.

Table 2: Corrosion Inhibition Performance of Naphthyridine Derivatives

| Inhibitor | Metal | Corrosive Medium | Key Finding |

| 2-Amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile (ANC-1) | N80 Steel | 15% HCl | Highest efficiency among tested derivatives due to the electron-donating -OCH₃ group. researchgate.net |

| 2-Amino-4-(4-methylphenyl)-1,8-naphthyridine-3-carbonitrile (ANC-2) | N80 Steel | 15% HCl | Moderate inhibition efficiency. researchgate.net |

| 2-Amino-4-(3-nitrophenyl)-1,8-naphthyridine-3-carbonitrile (ANC-3) | N80 Steel | 15% HCl | Lowest efficiency due to the electron-withdrawing -NO₂ group. researchgate.net |

| 6-Amino-4-(4-hydroxyphenyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile (PdC-OH) | Carbon Steel | 1 M HCl | Inhibition efficiency significantly increased from 75.7% to 91.67% with the addition of KI, demonstrating a synergistic effect. nih.gov |

The unique reactivity of the naphthyridine carbonitrile scaffold has led to the discovery and development of novel synthetic methodologies. For instance, an unexpected synthesis of new 2,7-naphthyridine (B1199556) derivatives was discovered from the reaction of 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile and benzylamine. rsc.org This reaction proceeds through different ring-closing mechanisms to yield novel derivatives with twisted molecular structures that exhibit interesting photophysical properties like phosphorescence and thermally activated delayed fluorescence. rsc.org Such discoveries not only provide new compounds but also expand the toolbox of synthetic chemists for creating complex heterocyclic systems.

Furthermore, there is a significant drive towards developing more sustainable and efficient chemical processes. The synthesis of 1,8-naphthyridines has been optimized for gram-scale production in water, utilizing a choline (B1196258) hydroxide-based ionic liquid as a catalyst. acs.org This method represents an eco-friendly alternative to traditional syntheses that often rely on volatile organic solvents. acs.org The process is efficient, allows for easy separation of the catalyst, and highlights a green chemistry approach to producing these valuable scaffolds. acs.org

Chemical Probes for Biochemical Investigations

The inherent photophysical properties of certain naphthyridine derivatives make them excellent candidates for the development of chemical sensors and probes for biochemical studies. The extended π-conjugated system can give rise to fluorescence, and the nitrogen atoms can act as binding sites for metal ions or protons, leading to changes in the electronic structure and, consequently, the optical output.

Researchers have developed highly selective and sensitive 2,7-naphthyridine-based chemosensors for the detection of nickel ions (Ni²⁺) in aqueous media. researchgate.net These probes exhibit a distinct color change from yellow to red and a "turn-off" fluorescence response upon binding with Ni²⁺. researchgate.net The detection limits for Ni²⁺ were found to be in the sub-micromolar range, which is below the permissible level for drinking water defined by the EPA, highlighting their practical utility. researchgate.net

In addition to ion sensing, the solid-state acidochromism of some 2,7-naphthyridine derivatives has been reported. rsc.orgresearchgate.net These materials exhibit high-contrast changes in their emission color in response to protonation and deprotonation, making them suitable for applications such as reusable security inks or pH sensors. researchgate.net

Table 3: Properties of a 2,7-Naphthyridine-Based Chemical Probe

| Probe Type | Analyte | Response Mechanism | Detection Limit (Fluorescence) |

| 2,7-Naphthyridine derivative | Ni²⁺ | Colorimetric (Yellow to Red) & Fluorescence "Turn-Off" | 0.040–0.47 µM |

Future Research Directions and Perspectives on 1,7 Naphthyridine 4 Carbonitrile Chemistry

Advancements in Asymmetric Synthesis and Stereocontrol

The synthesis of chiral molecules with precise three-dimensional arrangements is a cornerstone of modern medicinal chemistry and materials science. For 1,7-naphthyridine-4-carbonitrile, future research in asymmetric synthesis is poised to unlock new functionalities and applications.

While the enantioselective synthesis of some naphthyridine derivatives has been achieved, such as the atropdiastereoselective synthesis of an axially chiral 1,7-naphthyridine-6-carboxamide, this field remains largely unexplored for the 4-carbonitrile derivative. rsc.orgpsu.edu Future work will likely focus on two main strategies:

Atroposelective Synthesis: The steric hindrance around the bond connecting the 1,7-naphthyridine (B1217170) core to other substituents could lead to restricted rotation, creating atropisomers—stereoisomers arising from hindered rotation about a single bond. Future research could develop catalytic systems for the atroposelective synthesis of this compound derivatives. This involves designing chiral catalysts that can control the orientation of substituents during bond formation, leading to the selective formation of one atropisomer over another. nih.govrsc.org The challenges lie in creating sufficient steric bulk and developing mild reaction conditions to prevent racemization of the potentially separable atropisomers. nih.gov

Catalytic Asymmetric Functionalization: Beyond axial chirality, introducing chiral centers into substituents attached to the naphthyridine ring is a critical goal. Future efforts will likely target the development of novel catalytic methods for the asymmetric functionalization of the this compound core. This could involve stereoselective transformations of the nitrile group or asymmetric C-H functionalization at other positions on the ring, using chiral transition metal catalysts or organocatalysts to guide the stereochemical outcome. nih.govnih.gov Success in this area would provide access to a diverse range of enantiomerically pure compounds for biological screening.

Exploration of Undiscovered Reactivity and Catalysis

The reactivity of the this compound core is dictated by the interplay between the electron-deficient pyridine (B92270) rings and the strongly electron-withdrawing cyano group at the C4 position. Future research is expected to delve into novel transformations and catalytic strategies to harness this unique reactivity.

Transformations of the Cyano Group: The nitrile functionality is a versatile synthetic handle. Future studies will likely explore its conversion into other important functional groups. This includes the hydrolysis to carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions to form heterocyclic moieties like tetrazoles. These transformations would significantly expand the chemical space accessible from this compound, providing derivatives with new properties and potential applications.

Novel C-H Functionalization: Direct C-H functionalization is a powerful, atom-economical strategy for modifying complex molecules. Research will likely focus on developing regioselective catalytic methods to activate and functionalize the C-H bonds of the this compound ring. Given the electron-deficient nature of the naphthyridine core, nucleophilic addition and substitution reactions are expected to be a key area of investigation. consensus.appnih.gov The development of novel catalysts, perhaps based on silver or palladium, could enable domino reactions or multi-component reactions that build molecular complexity in a single step. researchgate.netresearchgate.net

Exploiting the Naphthyridine Nitrogen Atoms: The lone pairs on the two nitrogen atoms of the 1,7-naphthyridine scaffold can act as ligands for metal catalysts or as sites for N-alkylation or N-oxidation. Future work could explore the use of this compound as a novel ligand in catalysis, where its electronic properties could tune the reactivity of the metal center.

Integration of Machine Learning in Predictive Chemistry

The use of computational methods, particularly machine learning (ML), is revolutionizing chemical research by enabling the rapid prediction of molecular properties and accelerating the discovery process. For this compound, ML offers a powerful tool to guide synthetic efforts and prioritize compounds for further investigation.

Recent studies have already demonstrated the power of ML in modeling the biological activity of 1,7-naphthyridine analogues. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models have been developed using algorithms like Multilinear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) to predict the inhibitory activity of 1,7-naphthyridine derivatives against the PIP4K2A enzyme, a target in cancer therapy. nih.gov The SVM model proved to be particularly effective, showing a strong correlation between predicted and experimental activities. nih.gov

Future research will likely expand on these successes:

Predictive QSAR and ADMET Models: ML algorithms will be employed to build robust QSAR models that can predict the biological activity of novel this compound derivatives against a range of targets. researchgate.netnih.govinsilico.eu Furthermore, ML will be crucial for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline. nih.gov

Guiding Molecular Design: By analyzing the descriptors that are most influential in the ML models, chemists can gain insights into the structure-activity relationships. For example, a model might reveal that specific electrostatic or steric features are critical for activity. nih.gov This information can then be used to design new this compound derivatives with enhanced potency and selectivity.

Predicting Material Properties: Beyond biological activity, ML models can be trained to predict the physicochemical properties relevant to materials science, such as photophysical characteristics (absorption/emission wavelengths) and electronic properties (HOMO/LUMO levels). chemrxiv.org This will accelerate the design of new materials based on the this compound scaffold.

| Machine Learning Model | Training Set Correlation (RTR) | External Test Set Correlation (QEX) | Key Finding |

|---|---|---|---|

| Multilinear Regression (MLR) | 0.9088 | 0.7662 | Identified key molecular descriptors for PIP4K2A inhibitory activity. nih.gov |

| Artificial Neural Network (ANN) | 0.9663 | 0.7581 | Demonstrated reliable prediction of external dataset activities. nih.gov |

| Support Vector Machine (SVM) | 0.9845 | 0.8793 | Showed the best performance in predicting the inhibitory activity of 1,7-naphthyridine analogues. nih.gov |

Development of Novel Materials with Tailored Properties

The unique electronic structure of this compound, characterized by an electron-deficient aromatic system coupled with a strong electron-withdrawing cyano group, makes it a promising candidate for the development of novel organic functional materials.

Future research in this area will likely focus on leveraging these properties to create materials with tailored optoelectronic characteristics:

Organic Light-Emitting Diodes (OLEDs): The introduction of a cyano group into aromatic systems is a known strategy for enhancing electron-accepting and electron-transporting properties. rsc.orgresearchgate.net This makes this compound an attractive building block for n-type or bipolar host materials in OLEDs. By incorporating this scaffold into larger conjugated systems, it may be possible to design molecules with balanced charge transport and high photoluminescence quantum yields, leading to more efficient and stable OLED devices. rsc.org

Nonlinear Optical (NLO) Materials: Push-pull chromophores, which contain electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit large second-order NLO responses. Theoretical studies on other naphthyridine derivatives suggest that their hyperpolarizability can be effectively tuned by substitution. rsc.org Future work could involve designing push-pull systems based on this compound, where the cyano-naphthyridine unit acts as a powerful acceptor. Such materials could have applications in optical switching and other photonic technologies. rsc.org

Chemosensors: The nitrogen atoms in the naphthyridine ring can act as binding sites for metal ions or other analytes. The electronic properties, and thus the fluorescence of the molecule, are sensitive to this binding. This provides a mechanism for creating fluorescent chemosensors. Future research could explore the use of this compound derivatives as selective and sensitive sensors for detecting specific metal ions or environmentally important species.

| Naphthyridine Derivative Type | Predicted Property | Significance for NLO Applications |

|---|---|---|

| Push-pull 2,7-naphthyridines | Enhanced hyperpolarizability | Shows potential for creating materials with strong NLO responses. rsc.org |

| Cyano-substituted systems | Red-shifted absorption spectra | Allows for tuning of optical properties by chemical modification. rsc.orgnih.gov |

| Substituted 2,7-naphthyridines | Tunable FMO energy gap | Important for designing materials for specific electronic and optical applications. rsc.org |

Synergistic Approaches in Chemical Biology

Future research is expected to capitalize on this potential through several synergistic approaches:

Development of Specific Enzyme Inhibitors: As demonstrated by studies on related analogues, the 1,7-naphthyridine scaffold is a promising starting point for developing potent and selective enzyme inhibitors, such as for the PIP4K2A kinase involved in cancer. nih.govsphinxsai.com Future work will involve synthesizing libraries of this compound derivatives and screening them against various enzyme targets, including kinases, proteases, and metabolic enzymes implicated in diseases like cancer, infectious diseases, and neurodegenerative disorders. rsc.orgnih.govresearchgate.net

Creation of Chemical Probes: Chemical probes are essential tools for dissecting complex biological pathways. By attaching a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) to the this compound core, researchers can create probes to visualize the localization of a target protein within a cell, identify its binding partners, or monitor its activity in real-time. The nitrile group itself can also serve as a unique vibrational tag for techniques like infrared spectroscopy.

Fragment-Based Drug Discovery (FBDD): The this compound core is an ideal candidate for FBDD. In this approach, small, low-complexity molecules ("fragments") that bind weakly to a biological target are identified and then optimized into more potent leads. The rigid structure of the naphthyridine core combined with the hydrogen-bonding capability of the cyano group makes it an excellent fragment for anchoring in a protein's binding site. Future FBDD campaigns could use this scaffold as a starting point to develop novel therapeutics against a wide range of diseases.

Q & A

Q. What are the common synthetic routes for 1,7-naphthyridine-4-carbonitrile derivatives?

Synthesis typically involves:

- Nucleophilic substitution : Chlorine atoms at positions 2 and 4 in dichloro-naphthyridine precursors (e.g., 2,4-dichloro-1,7-naphthyridine) can be replaced with amines, thiols, or alkoxides under reflux conditions .

- Hydrolysis of nitriles : Acidic hydrolysis (e.g., 9M H₂SO₄ at 130°C) converts nitrile groups to carboxylic acids, as demonstrated in 1,8-naphthyridine analogs .

- Cross-coupling reactions : Suzuki-Miyaura couplings with arylboronic acids enable functionalization at specific positions, using catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ .

Q. How is the structural identity of this compound derivatives confirmed?

Key characterization methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and IR for nitrile stretches (~2200 cm⁻¹) .

- Mass spectrometry : High-resolution MS (e.g., m/z 551 [M⁺] for a carbonitrile derivative) validates molecular formulas .

- X-ray crystallography : Used to resolve complex structures, such as biphenyl-substituted derivatives .

Q. What are the typical functionalization sites on the 1,7-naphthyridine core?

- Position 4 : Nitrile groups are retained or hydrolyzed to carboxylic acids for further derivatization .

- Positions 2 and 6 : Chlorine or methyl groups undergo substitution (e.g., with morpholine or arylboronic acids) to modulate electronic properties .

- Position 3 : Amino or carbonyl groups are introduced via condensation reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

- Triangulation : Cross-validate NMR/IR data with computational predictions (DFT calculations) or alternative techniques like X-ray diffraction .

- Isotopic labeling : Use ¹⁵N-labeled analogs to resolve overlapping signals in crowded aromatic regions .

- Controlled hydrolysis : Confirm nitrile-to-carboxylic acid conversion by tracking IR peak shifts (e.g., loss of ~2200 cm⁻¹ and emergence of ~1700 cm⁻¹) .

Q. What strategies optimize substitution reactions at specific positions?

- Directed metalation : Use directing groups (e.g., pyridinyl) to achieve regioselective functionalization at position 6 .

- Ultrasonic-assisted synthesis : Enhances reaction efficiency (e.g., 78% yield for morpholine substitution under ultrasound vs. 60% under thermal conditions) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of naphthyridine intermediates, reducing side reactions .

Q. How to design selective inhibitors using this compound scaffolds?

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F, -CN) at position 6 to enhance binding to kinase active sites .

- Pharmacophore modeling : Align nitrile and aromatic moieties with target protein pockets (e.g., EGFR or ALK inhibitors) .

- In vitro screening : Test cytotoxicity against cell lines (e.g., MCF7) with IC₅₀ values <1 µM indicating high potency .

Q. What methodologies resolve low yields in cross-coupling reactions?

- Precatalyst selection : Pd(OAc)₂ with SPhos ligand improves Suzuki coupling efficiency (85% yield vs. 50% with PPh₃) .

- Microwave irradiation : Reduces reaction time (30 min vs. 12 hr) and increases yields by 15–20% for aryl-aryl couplings .